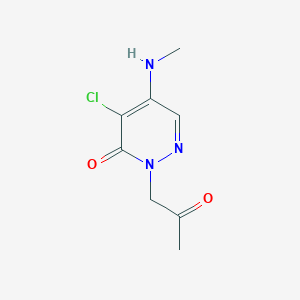

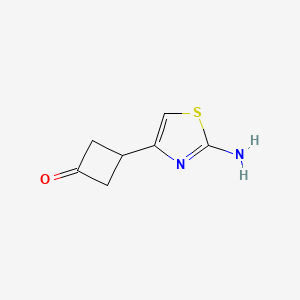

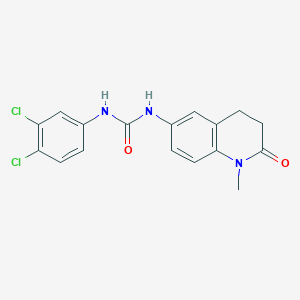

4-chloro-5-(methylamino)-2-(2-oxopropyl)-3(2H)-pyridazinone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Chloro-5-(methylamino)-2-(2-oxopropyl)-3(2H)-pyridazinone, also known as 4-chloro-5-methylamino-2-oxopropyl-3-pyridazinone or 4-chloro-5-methylamino-2-oxopropyl-3-pyridazinone (CMP), is a synthetic compound that has been used for a variety of scientific applications, including drug synthesis, chemical synthesis, and biochemistry. CMP has been studied for its unique properties, such as its ability to act as an inhibitor of enzymes, its ability to act as an antioxidant, and its ability to act as a ligand for metal ions. The synthesis of CMP and its application in scientific research are discussed in

科学的研究の応用

Gas Chromatographic Determination

4-chloro-5-(methylamino)-2-(2-oxopropyl)-3(2H)-pyridazinone has been utilized in gas chromatographic determinations. It was employed as an internal standard for evaluating the content of pyrazon in herbicide formulations (Výboh, Michálek, Šustek, & Bátora, 1974).

Modes of Action in Herbicides

This compound has been studied for its mode of action in herbicides. Research indicates that it inhibits the Hill reaction and photosynthesis in plants, contributing to its phytotoxicity. Its chemical structure, when modified, can produce compounds with additional biological properties such as resistance to metabolic detoxication in plants and interference with chloroplast development (Hilton, Scharen, St. John, Moreland, & Norris, 1969).

Metabolism in Plants

The metabolism of this compound has been investigated in cranberry plants, where it was found to be readily translocated and progressively concentrated in the shoot portion. It undergoes demethylation to form the desmethyl analogue (Yaklich, Karczmarczyk, & Devlin, 1974).

Effects on Photosynthetic Electron Transport

Research on algal systems suggests that pyridazinone herbicides, including this compound, inhibit photosystem II electron transport. This effect varies with algal species and the nature of substitution on the pyridazinones (Samuel & Bose, 1987).

Inhibition of Carotenoid Synthesis

Studies have shown that it inhibits carotenoid synthesis in plants, leading to the accumulation of colorless carotenoid precursors and affecting chlorophyll accumulation and chloroplast ultrastructure (Bartels & Watson, 1978).

特性

IUPAC Name |

4-chloro-5-(methylamino)-2-(2-oxopropyl)pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN3O2/c1-5(13)4-12-8(14)7(9)6(10-2)3-11-12/h3,10H,4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOERPYPRUUSGCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CN1C(=O)C(=C(C=N1)NC)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-5-(methylamino)-2-(2-oxopropyl)-3(2H)-pyridazinone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide](/img/structure/B2775157.png)

![5-[(2-chloro-6-fluorobenzyl)oxy]-2-(hydroxymethyl)-4H-pyran-4-one](/img/structure/B2775158.png)

![2-(Pyrrolidin-1-yl)benzo[d]thiazol-6-yl 2-phenoxyacetate](/img/structure/B2775161.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2775166.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2775167.png)